tert-ブチル(4-シアノピリジン-2-イル)カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

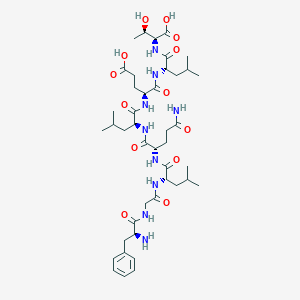

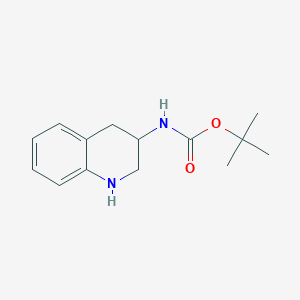

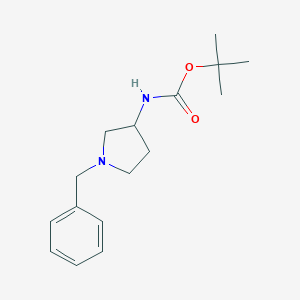

Tert-Butyl (4-cyanopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (4-cyanopyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-cyanopyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド化合物の合成

tert-ブチル(4-シアノピリジン-2-イル)カルバメート: は、ペプチド化合物の合成に広く用いられています。 そのBoc基は、アミンに対する保護基として機能し、望ましくない反応が起こることなく、アミノ酸を順次付加することができます 。この化合物は、特に固相ペプチド合成において有用であり、分子の他の部位で他の反応が起こる間、アミノ基を保護することができます。

化学選択的N-tert-ブトキシカルボニル化

この化合物は、化学選択的N-tert-ブトキシカルボニル化試薬として用いられます。 これは、アミンを保護する高い選択性を提供し、特定の官能基を特定の反応から遮蔽する必要がある多段階有機合成において不可欠です 。この選択性は、複数の反応部位を持つ複雑な有機分子の合成に役立ちます。

医薬品中間体

中間体として、2-(BOC-アミノ)-4-シアノピリジンは、製薬業界で重要な役割を果たしています。これは、特に構造の一部にピリジン環を含む様々な薬物分子の製造に関与しています。 シアノ基とBoc保護されたアミノ基は、さらなる化学修飾のための機能化点を提供します 。

材料科学における応用

材料科学では、この化合物は、ポリマーに窒素含有ヘテロ環を導入するために使用でき、熱安定性や電気伝導率などの特性を向上させます。 Boc基は、重合後に除去することができ、材料の特性を改変するために架橋したり、さらに反応させたりすることができる遊離アミンを露出させることができます 。

触媒

tert-ブチル(4-シアノピリジン-2-イル)カルバメート: は、触媒研究においても関連しています。ピリジン部分は、金属触媒の配位子として作用し、触媒反応の活性と選択性に影響を与えることができます。 これは、有機変換のための新しい触媒系の開発において特に重要です 。

環境化学

環境化学では、この化合物は、窒素含有有機化合物の分解を研究するために使用されます。 そのBoc基により、分解研究におけるアミン含有汚染物質を追跡することができ、環境におけるそれらの運命と変換を理解するのに役立ちます 。

作用機序

Target of Action

Tert-Butyl (4-cyanopyridin-2-yl)carbamate, also known as 2-(BOC-AMINO)-4-CYANOPYRIDINE, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore amines , particularly aromatic and aliphatic amines .

Mode of Action

The compound acts as a chemoselective tert-butoxycarbonylation reagent . It interacts with its targets (amines) by attaching a tert-butoxycarbonyl (BOC) group to the amine, thereby protecting it from reacting with other reagents in subsequent steps of the synthesis . This protection can be reversed by mild acidolysis .

Biochemical Pathways

The compound is involved in the tert-butoxycarbonylation pathway . This pathway involves the addition of a BOC group to an amine, protecting it for further reactions. The BOC group can be removed later in the synthesis process, allowing the amine to participate in subsequent reactions .

Pharmacokinetics

It’s important to note that the compound should be stored in a dry environment at 2-8°c to maintain its stability and efficacy .

Result of Action

The result of the compound’s action is the protection of amines from unwanted reactions during organic synthesis . This allows for more complex molecules to be synthesized with a high degree of control over the reactions that take place .

Action Environment

The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the reaction is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour . The BOC carrier is easily recyclable, which has great application prospects for industrial production . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

特性

IUPAC Name |

tert-butyl N-(4-cyanopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQSFIWCKUKWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590732 |

Source

|

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-78-1 |

Source

|

| Record name | 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B152953.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)

![MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI)](/img/structure/B152972.png)